2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

Medicinal Chemistry Chemical Biology Drug Discovery

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide (CAS 905797-88-8) is a synthetic small molecule belonging to the 1,2,4-triazole class, featuring a characteristic sulfanyl-acetamide linker and a 4-ethylphenyl terminal group. It is cataloged by several chemical vendors as a research-grade biochemical.

Molecular Formula C19H21N5OS
Molecular Weight 367.47
CAS No. 905797-88-8
Cat. No. B2925073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
CAS905797-88-8
Molecular FormulaC19H21N5OS
Molecular Weight367.47
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3
InChIInChI=1S/C19H21N5OS/c1-2-14-8-10-16(11-9-14)21-18(25)13-26-19-23-22-17(24(19)20)12-15-6-4-3-5-7-15/h3-11H,2,12-13,20H2,1H3,(H,21,25)
InChIKeyFKTOGJVVXVQPHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Snapshot: 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide (CAS 905797-88-8)


2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide (CAS 905797-88-8) is a synthetic small molecule belonging to the 1,2,4-triazole class, featuring a characteristic sulfanyl-acetamide linker and a 4-ethylphenyl terminal group [1]. It is cataloged by several chemical vendors as a research-grade biochemical. However, a comprehensive search of the peer-reviewed scientific and patent literature, excluding prohibited aggregator sources, reveals no primary research articles, patents, or authoritative database entries that report biological, pharmacological, or physicochemical characterization data for this specific molecule [1].

Performance-Based Selection Risks for 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide Analogs


The 1,2,4-triazole class is known for context-dependent biological activity, where minor structural modifications to the N-phenyl substituent can drastically alter target binding, selectivity, and pharmacokinetic profiles [1][2]. Consequently, generic substitution among closely related analogs (e.g., 3-ethylphenyl or 2-ethylphenyl positional isomers) without empirical validation introduces significant scientific and procurement risk, as even regioisomeric changes can lead to complete loss of desired activity or unexpected off-target effects [2]. Due to the absence of any publicly available structure-activity relationship (SAR) data for the 4-ethylphenyl variant specifically, no informed substitution decision can be made, making the procurement of the exact compound mandatory for any ongoing research program built on its structure. For all other research purposes, the compound currently lacks any demonstrated performance advantage that would justify its selection over better-characterized analogs.

Quantitative Differentiation Evidence for 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide


Complete Absence of Comparative Performance Data for Procurement Decisions

An exhaustive search of the primary scientific and patent literature for the specific compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide (CAS 905797-88-8) returned no experimental data of any kind. No direct head-to-head comparisons, cross-study comparable data, or class-level inference data were found for this molecule against any comparator. This is not a negative result but a complete data void. The molecule appears only on vendor webpages, which are excluded per the source requirements.

Medicinal Chemistry Chemical Biology Drug Discovery

Inability to Assess Selectivity or Off-Target Risk Against Closest Analogs

Class-level inference from the triazole-based sigma-1 receptor antagonist series [1] indicates that regiochemistry on the N-phenyl ring (e.g., 4-ethyl vs. 3-ethyl vs. 2-ethyl) is a critical determinant of binding affinity and selectivity. However, no data exists for the 4-ethylphenyl variant. Attempts to extrapolate selectivity, toxicity, or in vivo performance from analogs would be scientifically invalid without direct comparative data. The nearest characterized analogs (3-ethylphenyl, CAS 898607-14-2; 2-ethylphenyl, CAS 898624-69-6) are themselves vendor-listed molecules with no published activity data in admissible sources.

Selectivity Profiling Off-Target Risk SAR Analysis

Documented Application Scenarios for 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide


Proprietary Research Program Continuity

The sole scientifically justifiable procurement scenario is the replenishment of an exact chemical structure for an ongoing, proprietary research program where this specific compound has already been established as a critical intermediate, reference standard, or hit/lead molecule through internal, non-public data. In this context, the exact CAS number match is non-negotiable, and the compound's value derives entirely from its role in a pre-existing internal SAR dataset, not from published evidence [1]. Any new research program should instead prioritize analogs with published characterization data to enable data-driven selection.

Chemical Library Enumeration for Untargeted Screening

This compound may serve as a member of a diverse screening library where the strategic goal is to maximize chemical space coverage rather than to select for a specific known activity. In such untargeted phenotypic or fragment-based screening campaigns, the absence of prior characterization data is not a liability, as the primary value lies in the compound's structural novelty. However, the procurement decision maker should confirm that the specific 4-ethylphenyl regioisomer is not redundant with other library members and offers genuine structural diversity [1].

Synthetic Methodology Development Using Triazole Scaffolds

The compound's core structure, containing a 4-amino-5-benzyl-1,2,4-triazole-3-thiol linked via a sulfanyl bridge to an N-(4-ethylphenyl)acetamide, can serve as a model substrate for developing or optimizing synthetic transformations relevant to triazole chemistry, such as S-alkylation chemoselectivity, amide bond formation efficiency, or protecting group strategies [2]. In this application, the compound itself is the subject of methodological study, and its selection is based on structural features (presence of nucleophilic sulfur, primary amine, and amide) rather than biological performance.

Method Development for Triazole Analog Purification and QC

Given the structural similarity to pharmacologically active triazole chemotypes [1], this compound can function as a surrogate or system-suitability standard for developing and validating analytical methods (HPLC, LC-MS, NMR) tailored to this compound class. Its procurement would be justified when developing purification protocols, stability-indicating assays, or quality control specifications for a broader triazole-based compound collection, provided that its physicochemical properties (logP, solubility) are first experimentally determined in-house.

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